(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
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Overview
Description
A28695B is a polyether antibiotic isolated from Streptomyces albus.
Scientific Research Applications
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
This study details the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. Spiroketals derived from this process were assayed for cytotoxicity against various cancer cell lines, showing evidence of cancer-cell-growth inhibition in certain cases (Meilert, Pettit, & Vogel, 2004).
Solubilities of Compounds in Ethanol-Water Solutions
This research explores the solubilities of various substances, including d-galactose, in ethanol-water mixtures at different temperatures, which is relevant for extraction and purification processes in pharmacological studies (Zhang, Gong, Wang, & Qu, 2012).
Chiral Building Blocks for Prostanoids
The synthesis and intramolecular carbocyclization of a specific compound, leading to various cycles, provide insights into the formation of prostanoids, which are important in medicinal chemistry (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Reductive Oxa Ring Opening
This study focuses on the reductive oxa ring opening of specific compounds for the synthesis of C-alpha-galactosides of carbapentopyranoses, contributing to carbohydrate chemistry and its applications in drug synthesis (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Tricyclic Products from Penicillin Derivatives
This research discusses the formation of tricyclic adducts from penicillin derivatives, which can lead to new insights into antibiotic synthesis and the development of new pharmaceuticals (Mara, Singh, Thomas, & Williams, 1982).
properties
CAS RN |
42617-35-6 |
---|---|
Product Name |
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid |
Molecular Formula |
C48H82O17 |
Molecular Weight |
931.2 g/mol |
IUPAC Name |
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid |
InChI |
InChI=1S/C48H82O17/c1-23-39(49)27(5)47(10,51)63-41(23)34-16-15-32(58-34)33-17-19-36(59-33)46(9)43(56-14)28(6)48(65-46)26(4)35(54-12)21-30(61-48)22-37-45(8,62-38-20-18-31(53-11)29(7)57-38)42(55-13)24(2)40(60-37)25(3)44(50)64-52/h23-43,49,51-52H,15-22H2,1-14H3/t23-,24-,25+,26?,27+,28+,29+,30-,31-,32-,33?,34+,35+,36?,37-,38-,39+,40?,41?,42-,43+,45-,46+,47-,48?/m0/s1 |
InChI Key |
GJYVPDGCHSDXJJ-SUMCTRBBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@](OC1[C@H]2CC[C@H](O2)C3CCC(O3)[C@@]4([C@@H]([C@H](C5(O4)[C@@H]([C@@H](C[C@H](O5)C[C@H]6[C@]([C@H]([C@H](C(O6)[C@@H](C)C(=O)OO)C)OC)(C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)OC)C)C)OC)C)(C)O)C)O |
SMILES |
CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O |
Canonical SMILES |
CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A28695B; A 28695B; A-28695B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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